molecular formula C13H9NO2 B1303896 6-(4-Formylphenyl)nicotinaldehyde CAS No. 885950-11-8

6-(4-Formylphenyl)nicotinaldehyde

Cat. No. B1303896
M. Wt: 211.22 g/mol
InChI Key: ZVFZQBYTHFYAJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 6-(4-Formylphenyl)nicotinaldehyde has been explored in various studies. One approach described the synthesis of 2-formylnicotinates, which are structurally related to the compound of interest. The process involved the cyclocondensation of 3-amino-4,4-diethoxybut-2-enoates with Mannich base hydrochlorides or β-aminovinyl ketones, followed by hydrolysis to yield the target compounds . Another study reported the synthesis of phenyl 6-(4-alkoxyphenyl)nicotinates through a two-step process with high regioselectivity and good overall yields, indicating the potential for efficient synthesis of similar compounds . Additionally, the preparation of functionally substituted formylphenyl derivatives of ethyl nicotinates was studied, where reactions with various nucleophiles led to the formation of azomethines, 1,3-dioxolanes, and dihydrobenzylimidazoles, showcasing the versatility of the formyl group in chemical transformations .

Molecular Structure Analysis

The molecular structure of compounds related to 6-(4-Formylphenyl)nicotinaldehyde has been confirmed through spectral analyses. In the synthesis of phenyl 6-(4-alkoxyphenyl)nicotinates, spectral data supported the expected structures, which is crucial for understanding the molecular framework of the compound of interest . The composition and structure of the synthesized formylphenyl derivatives were established by elemental analysis and IR, 1H, and 13C NMR spectroscopy, providing detailed insights into the molecular architecture .

Chemical Reactions Analysis

The reactivity of the formyl group in 6-(4-Formylphenyl)nicotinaldehyde analogs has been demonstrated through various chemical reactions. The formylphenyl derivatives reacted with primary amines, glycols, and 1,2-phenylenediamine to yield corresponding products, highlighting the formyl group's ability to engage in condensation reactions . Moreover, the azomethines formed in these reactions could be selectively reduced to secondary amines, indicating the potential for further functionalization of the formyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 6-(4-Formylphenyl)nicotinaldehyde have been studied, particularly in the context of liquid crystals. The phenyl 6-(4-alkoxyphenyl)nicotinates exhibited thermotropic behavior with the presence of a smectic A phase, as determined by polarizing optical microscopy and differential scanning calorimetry . These findings suggest that derivatives of 6-(4-Formylphenyl)nicotinaldehyde may also possess interesting physical properties that could be relevant for applications such as liquid crystal displays.

Scientific Research Applications

Synthesis and Reactivity

6-(4-Formylphenyl)nicotinaldehyde is involved in various synthetic pathways to create heterocyclic compounds with potential biological activities. For instance, it has been utilized in reactions to produce compounds exhibiting antiviral activities. The synthesis involves its reaction with 2-cyanoethanethioamide, leading to derivatives like 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. These derivatives were evaluated for cytotoxicity, anti-HSV1, anti-HAV, and MBB activities, indicating its significance in medicinal chemistry research (Attaby, Elghandour, Ali, & Ibrahem, 2007).

Chemical Modification and Characterization

Its chemical structure allows for modifications leading to the formation of azomethines, 1,3-dioxolanes, and 2,3-dihydrobenzylimidazoles when reacted with primary amines, glycols, and 1,2-phenylenediamine. Such modifications are crucial for developing compounds with varied biological activities. The synthesized compounds have been characterized by various spectroscopic techniques, establishing their structure and potential for further applications (Shatirova & Nagieva, 2020).

Bio-catalysis and Enzymatic Reactions

In enzymatic studies, nicotinaldehyde derivatives, including those related to 6-(4-Formylphenyl)nicotinaldehyde, have been shown to interact with enzymes such as nicotinamide deamidase from yeast, affecting the enzyme's activity and stability. Such interactions are vital for understanding enzyme mechanisms and for designing enzyme inhibitors or modulators with therapeutic potentials (Yan & Sloan, 1987).

Mechanistic Insights in Biological Systems

It also serves as a tool in mechanistic studies, for example, in the study of nicotinamidases where nicotinaldehydes act as inhibitors, providing insights into enzyme catalysis and potential therapeutic targets against pathogenic microbes. Understanding the inhibition mechanisms of nicotinamidases by nicotinaldehydes helps in the design of new antimicrobial agents (French et al., 2010).

Analytical Chemistry Applications

Moreover, in the field of analytical chemistry, nicotinaldehyde derivatives are utilized in developing biosensors and analytical methods for the detection of various biological and chemical substances. Their reactivity and interaction with other molecules make them suitable for creating sensitive and specific detection systems (Hung Tzang, Yuan, & Yang, 2001).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

6-(4-formylphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-8-10-1-4-12(5-2-10)13-6-3-11(9-16)7-14-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFZQBYTHFYAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377499
Record name 6-(4-formylphenyl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Formylphenyl)nicotinaldehyde

CAS RN

885950-11-8
Record name 6-(4-formylphenyl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Wang, Y **, W **an, X Zuo, S Wang… - Journal of Materials …, 2022 - pubs.rsc.org
Segregation of radioiodine species is critical for nuclear safety, and adsorption-based capture has shown great promise for the remediation of pollutants. In this study, a series of …
Number of citations: 3 pubs.rsc.org
L Hou, C Shan, Y Song, S Chen, L Wojtas… - Angewandte …, 2021 - Wiley Online Library
Various robust, crystalline, and porous organic frameworks based on in situ‐formed imine‐linked oligomers were investigated. These oligomers self‐assembled through collaborative …
Number of citations: 23 onlinelibrary.wiley.com

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